molecular formula C9H10FNO2 B1453818 Methyl 2-amino-4-fluoro-3-methylbenzoate CAS No. 928839-58-1

Methyl 2-amino-4-fluoro-3-methylbenzoate

Cat. No.: B1453818
CAS No.: 928839-58-1
M. Wt: 183.18 g/mol
InChI Key: KQAJSIFCOAYAIE-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-fluoro-3-methylbenzoate is an organic compound with the molecular formula C9H10FNO2 It is a derivative of benzoic acid, featuring an amino group at the second position, a fluorine atom at the fourth position, and a methyl group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-fluoro-3-methylbenzoate typically involves the esterification of 2-amino-4-fluoro-3-methylbenzoic acid. One common method is the Fischer esterification, where the benzoic acid derivative reacts with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.

Types of Reactions:

    Substitution Reactions: The amino group in this compound can undergo nucleophilic substitution reactions, particularly with electrophiles.

    Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various boronic acids.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Methyl 2-amino-4-fluoro-3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-fluoro-3-methylbenzoate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug development.

Comparison with Similar Compounds

    Methyl 2-amino-3-fluorobenzoate: Similar structure but with the fluorine atom at the third position.

    Methyl 4-amino-2-fluoro-3-methylbenzoate: Fluorine and amino groups are positioned differently.

Uniqueness: Methyl 2-amino-4-fluoro-3-methylbenzoate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both an amino and a fluorine group on the benzene ring can enhance its pharmacokinetic properties, making it a promising candidate for further research and development.

Properties

IUPAC Name

methyl 2-amino-4-fluoro-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-5-7(10)4-3-6(8(5)11)9(12)13-2/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQAJSIFCOAYAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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